2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a substituted acetamide featuring a methylamino group (-NHCH₃) at the α-carbon and a 2-(trifluoromethyl)phenyl (TFMP) moiety as the N-aryl substituent. Its molecular formula is C₁₀H₁₁F₃N₂O (molecular weight: 232.21) . The hydrochloride salt (C₁₀H₁₂ClF₃N₂O) is commercially available for research purposes .
Properties
IUPAC Name |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQIOMHGADMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at temperatures ranging from 0-50°C.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in developing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.
Fluorinated Pharmaceuticals
The incorporation of trifluoromethyl groups into drug candidates can significantly alter their pharmacokinetic properties, leading to improved efficacy and reduced side effects. Research has shown that compounds with such modifications often demonstrate enhanced lipophilicity, allowing for better absorption and distribution within biological systems.
Biological Applications
Biochemical Probes
In biological studies, 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is investigated for its potential as a biochemical probe. It can replace other functional groups in lead compounds to enhance their biological activity, making it a candidate for drug discovery.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of this compound and its derivatives. For instance, derivatives with the trifluoromethyl group have shown promising results in protecting against seizures in animal models. The structure-activity relationship (SAR) studies indicate that the presence of this substituent contributes significantly to anticonvulsant activity .
Medical Applications
Drug Discovery
The compound is being actively researched for its potential therapeutic applications, particularly in developing anti-inflammatory and anticancer agents. Its mechanism of action involves interaction with specific molecular targets within cells, modulating enzyme activity and receptor interactions to elicit desired biological effects.
Case Studies in Cancer Research
A study focusing on the synthesis of new compounds incorporating this compound demonstrated significant anticancer activity against various cell lines. The findings revealed that modifications to the compound's structure could enhance its cytotoxic profiles, highlighting its potential as an antiproliferative agent .
Industrial Applications
Agrochemicals and Specialty Chemicals
In industry, this compound is utilized in producing agrochemicals with enhanced stability and performance characteristics. The unique properties imparted by the trifluoromethyl group make it suitable for applications requiring high chemical resistance and efficacy.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituent Variations on the Aromatic Ring
Positional Isomers and Trifluoromethyl Derivatives
- N-[3-(Trifluoromethyl)phenyl]acetamide analogs: 2-(Methylamino)-N-[3-(trifluoromethyl)phenyl]acetamide: A positional isomer with -CF₃ at the meta position. This compound shares the same molecular weight (232.21) but exhibits distinct electronic and steric properties due to altered substituent positioning . 2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Replaces methylamino with a piperazine ring (C₁₃H₁₆F₃N₃O, MW: 287.29). The bulkier substituent may reduce membrane permeability but enhance receptor binding in neurological targets .
Halogenated and Alkoxy Derivatives
- 2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide: Contains a chloro (-Cl) and trifluoromethoxy (-OCF₃) group (C₉H₇ClF₃NO₂, MW: 253.60).
- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide: Features -Cl and -CF₃ on the phenyl ring (C₉H₇ClF₃NO, MW: 237.61). The para-chloro substituent could enhance hydrophobic interactions in pesticidal applications .
Variations in the Acetamide Side Chain
Alkylamino Substituents
- 2-(Ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide: Substitutes methylamino with ethylamino (-NHCH₂CH₃) (C₁₁H₁₃F₃N₂O, MW: 246.23). Increased alkyl chain length may improve lipophilicity but reduce solubility .
- 2-(Piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide : Incorporates a piperazine ring and -OCF₃ (C₁₃H₁₆F₃N₃O₂, MW: 303.29). Such modifications are common in CNS-active compounds due to enhanced blood-brain barrier penetration .
Aryloxy and Heterocyclic Substituents
- 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: Combines a phenoxy (-OPh) group with -CF₃ (C₁₆H₁₃ClF₃NO₂, MW: 343.73). The phenoxy group introduces steric bulk, possibly affecting binding to enzyme active sites .
- 2-[4-(1H-Pyrrol-1-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide: Includes a pyrrole-containing phenoxy group (C₁₉H₁₅F₃N₂O₂, MW: 360.33). The heterocycle may confer fluorescence properties or metal-binding capacity .
Table 1: Key Properties of Selected Analogous Compounds
Biological Activity
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C10H12ClF3N2O
- Molecular Weight : 268.66 g/mol
- Structure : Contains a methylamino group and a trifluoromethyl-substituted phenyl ring, contributing to its distinct chemical properties.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Once inside the cell, it may modulate the activity of various enzymes or receptors, leading to diverse biological effects .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Effects : The compound has been investigated for its analgesic effects, indicating potential use in pain management therapies.
- Anticonvulsant Activity : Similar compounds with trifluoromethyl groups have shown anticonvulsant activity, suggesting that this compound may possess similar properties .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that the compound interacts with various enzymes and receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group is believed to enhance these interactions by improving membrane permeability .
- In Vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. Notably, studies indicate that compounds with similar structures exhibit significant anticonvulsant activity when administered at specific doses .
Comparative Analysis
To better understand the potential of this compound in comparison to structurally related compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C10H12ClF3N2O | Trifluoromethyl group enhances lipophilicity | Anti-inflammatory, analgesic |
| 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | Contains cyano group | Anticancer activity |
| N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | Lacks methylamino group | Potential neuroprotective effects |
Case Studies
- Study on Anticonvulsant Activity : A study involving various derivatives indicated that introduction of trifluoromethyl groups significantly enhanced anticonvulsant activity in animal models. This suggests that similar modifications in this compound could lead to improved efficacy .
- Inflammatory Response Modulation : Research focusing on inflammatory pathways revealed that compounds with similar structures can modulate cytokine production, indicating potential therapeutic applications in treating inflammatory conditions .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with precursor functionalization (e.g., trifluoromethylation of phenyl rings) followed by amide coupling. Reaction optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational tools, such as quantum chemical reaction path searches, help identify energy barriers and transition states to refine synthetic routes . For example, intermediates like 2-chloro-N-(substituted phenyl)acetamides (common precursors) require careful control of stoichiometry and reaction time to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., trifluoromethyl and methylamino groups). ¹H NMR resolves aromatic protons and methylamino signals, while ¹³C NMR identifies carbonyl and trifluoromethyl carbon environments. Mass spectrometry (MS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Infrared (IR) spectroscopy confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Avoid inhalation/ingestion by using closed systems during synthesis. Waste must be neutralized (e.g., acidic hydrolysis for amide bonds) before disposal. Safety Data Sheets (SDS) for structurally similar acetamides recommend hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and emergency measures like P337+P313 (eye rinsing) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects are simulated using polarizable continuum models (PCM). For biological targets, molecular docking (e.g., AutoDock Vina) identifies binding affinities to enzymes or receptors. Reaction path search algorithms (e.g., GRRM) map potential energy surfaces to optimize catalytic conditions or degradation pathways .
Q. What experimental strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variability) may arise from differences in assay conditions (pH, cell lines). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Replicate studies under standardized protocols (ISO guidelines) and cross-check metabolite interference via LC-MS. For example, degradates of similar acetamides are isolated using C-18 solid-phase extraction and analyzed for bioactivity . Theoretical frameworks (e.g., falsifiability) ensure alignment with scientific rigor .
Q. How can metabolic stability and degradation pathways be systematically studied?
- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes or hepatocytes to identify phase I/II metabolites. Accelerated degradation studies (acid/base/oxidative stress) reveal stability under extreme conditions. LC-MS/MS quantifies parent compound and degradates. For environmental persistence, evaluate hydrolysis half-lives in aqueous buffers at varying pH. Structural analogs like dimethenamid show degradation via ethanesulfonic acid (ESA) pathways, which can inform analytical method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
